2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol
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Overview
Description
2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a complex organic compound that features a bromopyrimidine moiety and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol typically involves the following steps:
Formation of 5-Bromopyrimidine: This can be achieved by bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS) in acetonitrile under ice-cooling conditions.
Coupling with Benzofuran Derivative: The bromopyrimidine derivative is then coupled with a benzofuran derivative under appropriate conditions to form the desired compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, industrial methods may involve continuous flow processes and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The amino group in the pyrimidine ring can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly in the treatment of diseases where pyrimidine and benzofuran derivatives have shown efficacy.
Biological Studies: It can be used as a probe in biological studies to investigate the role of specific molecular targets and pathways.
Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of 2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The benzofuran ring may enhance the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: A simpler analog that lacks the benzofuran moiety.
2-Amino-5-iodopyrimidine: Similar structure with an iodine atom instead of bromine.
2-Amino-5-chloropyrimidine: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-[(5-Bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to the combination of the bromopyrimidine and benzofuran moieties. This dual functionality may confer enhanced biological activity and specificity compared to simpler analogs .
Properties
IUPAC Name |
2-[(5-bromopyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-11-6-16-14(17-7-11)18-8-12(19)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-7,12,19H,3-4,8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRDTXZJZECGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=C(C=N3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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